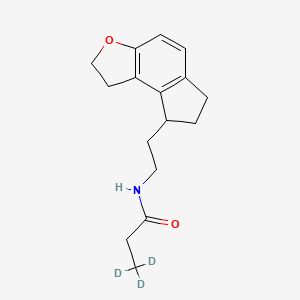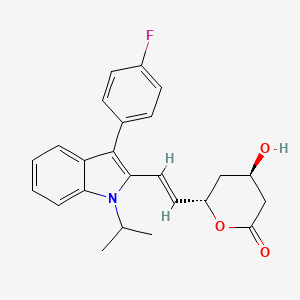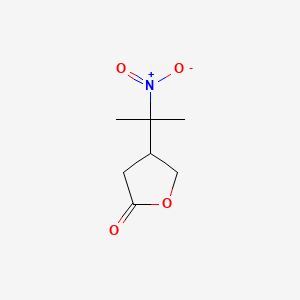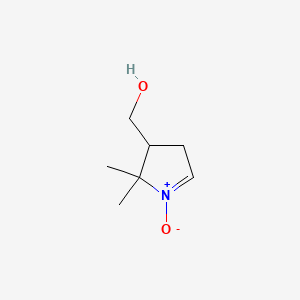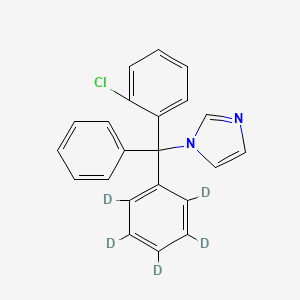
Clotrimazole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clotrimazol-d5 es una versión marcada con deuterio del clotrimazol, un derivado de imidazol conocido por sus propiedades antifúngicas. El marcaje con deuterio implica la sustitución de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. Esta modificación se utiliza principalmente en la investigación científica para estudiar la farmacocinética y las vías metabólicas del clotrimazol sin alterar su actividad biológica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clotrimazol-d5 implica la deuteración del clotrimazol. Este proceso típicamente comienza con la preparación de cloruro de bencilo deuterado, que luego se hace reaccionar con imidazol bajo condiciones específicas para formar clotrimazol-d5. Las condiciones de reacción a menudo incluyen el uso de disolventes y catalizadores deuterados para asegurar la incorporación de átomos de deuterio.
Preparación de cloruro de bencilo deuterado: El cloruro de bencilo se trata con gas deuterio en presencia de un catalizador de paladio para reemplazar los átomos de hidrógeno por deuterio.
Formación de clotrimazol-d5: El cloruro de bencilo deuterado se hace reaccionar entonces con imidazol en un disolvente como cloroformo deuterado, bajo condiciones de reflujo, para producir clotrimazol-d5.
Métodos de producción industrial
La producción industrial de clotrimazol-d5 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de alta presión y sistemas de flujo continuo puede mejorar la eficiencia de la incorporación de deuterio.
Análisis De Reacciones Químicas
Tipos de reacciones
El clotrimazol-d5 sufre diversas reacciones químicas, incluyendo:
Oxidación: El clotrimazol-d5 puede oxidarse utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio, dando lugar a la formación de derivados de imidazol reducidos.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, en las que el átomo de cloro en el clotrimazol-d5 es reemplazado por otros nucleófilos como grupos hidróxido o amina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente realizado en disolventes acuosos u orgánicos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente se lleva a cabo en condiciones anhidras.
Sustitución: Hidróxido de sodio, amoníaco; las reacciones a menudo se llevan a cabo en disolventes polares como agua o alcoholes.
Principales productos formados
Oxidación: Derivados de imidazol oxidados.
Reducción: Derivados de imidazol reducidos.
Sustitución: Compuestos de imidazol sustituidos con diversos grupos funcionales.
Aplicaciones de la investigación científica
El clotrimazol-d5 se utiliza ampliamente en la investigación científica debido a su marcaje isotópico estable, que permite un seguimiento preciso en varios estudios. Sus aplicaciones incluyen:
Farmacocinética: Se utiliza para estudiar la absorción, distribución, metabolismo y excreción del clotrimazol en sistemas biológicos.
Análisis de la vía metabólica: Ayuda a identificar las vías metabólicas e intermediarios del clotrimazol en el cuerpo.
Desarrollo de fármacos: Se utiliza como estándar interno en la espectrometría de masas para la cuantificación del clotrimazol en formulaciones farmacéuticas.
Estudios biológicos: Se emplea en la investigación sobre los mecanismos antifúngicos y la inhibición de las enzimas del citocromo P450.
Aplicaciones industriales: Se utiliza en el desarrollo de recubrimientos y tratamientos antifúngicos para diversos materiales.
Aplicaciones Científicas De Investigación
Clotrimazole-d5 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in various studies. Its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clotrimazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of clotrimazole in the body.
Drug Development: Utilized as an internal standard in mass spectrometry for the quantification of clotrimazole in pharmaceutical formulations.
Biological Studies: Employed in research on antifungal mechanisms and the inhibition of cytochrome P450 enzymes.
Industrial Applications: Used in the development of antifungal coatings and treatments for various materials.
Mecanismo De Acción
El clotrimazol-d5 ejerce sus efectos inhibiendo la síntesis de ergosterol, un componente crucial de las membranas celulares fúngicas. Esta inhibición altera la integridad de la membrana, lo que lleva a la lisis y muerte celular. El compuesto se dirige a la enzima del citocromo P450, específicamente la lanosterol 14α-demetilasa, que es esencial para la síntesis de ergosterol .
Comparación Con Compuestos Similares
El clotrimazol-d5 se puede comparar con otros agentes antifúngicos marcados con deuterio y derivados de imidazol:
Ketoconazol-d5: Otro antifúngico marcado con deuterio, similar en estructura pero con diferentes propiedades farmacocinéticas.
Miconazol-d5: Comparte el anillo de imidazol pero difiere en su estructura de cadena lateral y espectro de actividad antifúngica.
Fluconazol-d5: Un derivado de triazol con un espectro de actividad más amplio y diferentes vías metabólicas.
Unicidad
El clotrimazol-d5 es único debido a su marcaje específico con deuterio, que proporciona una estabilidad mejorada y permite estudios farmacocinéticos detallados sin alterar la actividad biológica del compuesto. Esto lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones industriales.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-MBRJKSRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
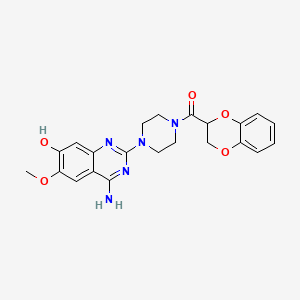

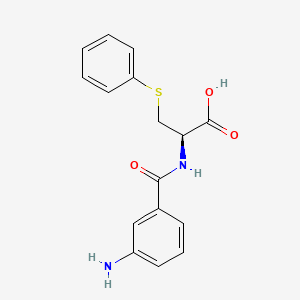
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
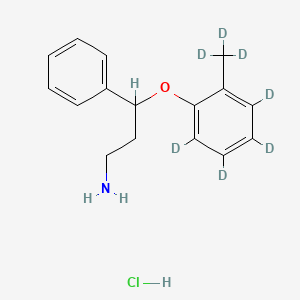
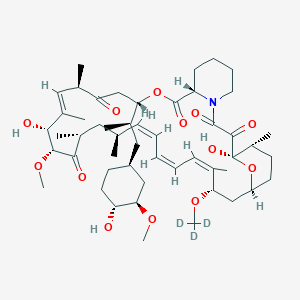
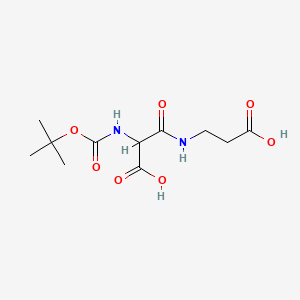
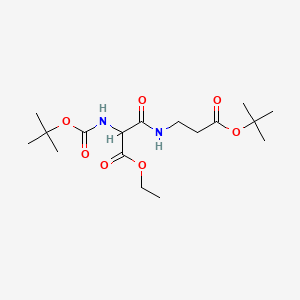
![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
